

Spectroscopic Profile of Methyl 2-amino-6-methoxynicotinate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 2-amino-6-methoxynicotinate
Cat. No.:	B595477

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 2-amino-6-methoxynicotinate**, a key building block in the synthesis of various pharmaceutical compounds. This document is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering a centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **Methyl 2-amino-6-methoxynicotinate**. The NMR data has been compiled from published literature, while the IR and MS data are predicted based on the compound's chemical structure and typical spectroscopic behavior of its functional groups.

Table 1: ¹H NMR Spectroscopic Data

Solvent	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Number of Protons	Assignment
DMSO-d ₆	7.93	d	8.5	1	H-4
7.27	br s	-	2	-NH ₂	
6.01	d	8.5	1	H-5	
3.82	s	-	3	-OCH ₃ (ester)	
3.76	s	-	3	-OCH ₃ (ring)	
CDCl ₃	7.98	d	8.5	1	H-4
5.95	d	8.5	1	H-5	
4.66 (br s)	br s	-	2	-NH ₂	
3.88	s	-	3	-OCH ₃ (ester)	
3.79	s	-	3	-OCH ₃ (ring)	

Data sourced from Jeges, G. et al. (2010).[\[1\]](#)

Table 2: ^{13}C NMR Spectroscopic Data

Solvent	Chemical Shift (δ) [ppm]	Assignment
DMSO-d ₆	167.6	C=O (ester)
166.6	C-6	
159.7	C-2	
142.2	C-4	
99.7	C-3	
98.3	C-5	
53.5	-OCH ₃ (ester)	
51.4	-OCH ₃ (ring)	
CDCl ₃	168.0	C=O (ester)
166.5	C-6	
158.7	C-2	
142.3	C-4	
97.9	C-3	
97.7	C-5	
53.4	-OCH ₃ (ester)	
51.3	-OCH ₃ (ring)	

Data sourced from Jeges, G. et al. (2010).[\[1\]](#)

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
3400-3200	N-H	Symmetric & Asymmetric Stretching
3100-3000	C-H (aromatic)	Stretching
2950-2850	C-H (aliphatic)	Stretching
1720-1700	C=O (ester)	Stretching
1620-1580	C=C, C=N (aromatic ring)	Stretching
1600-1550	N-H	Bending
1250-1200	C-O (ester)	Stretching
1100-1000	C-O (ether)	Stretching

Note: This data is predicted based on the functional groups present in **Methyl 2-amino-6-methoxynicotinate**. Actual experimental values may vary.

Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode	m/z (predicted)	Assignment
Electrospray (ESI+)	183.0764	[M+H] ⁺
	205.0583	[M+Na] ⁺

Note: This data is predicted based on the molecular formula (C₈H₁₀N₂O₃) of **Methyl 2-amino-6-methoxynicotinate**. Actual experimental values may show fragmentation patterns depending on the ionization technique used.

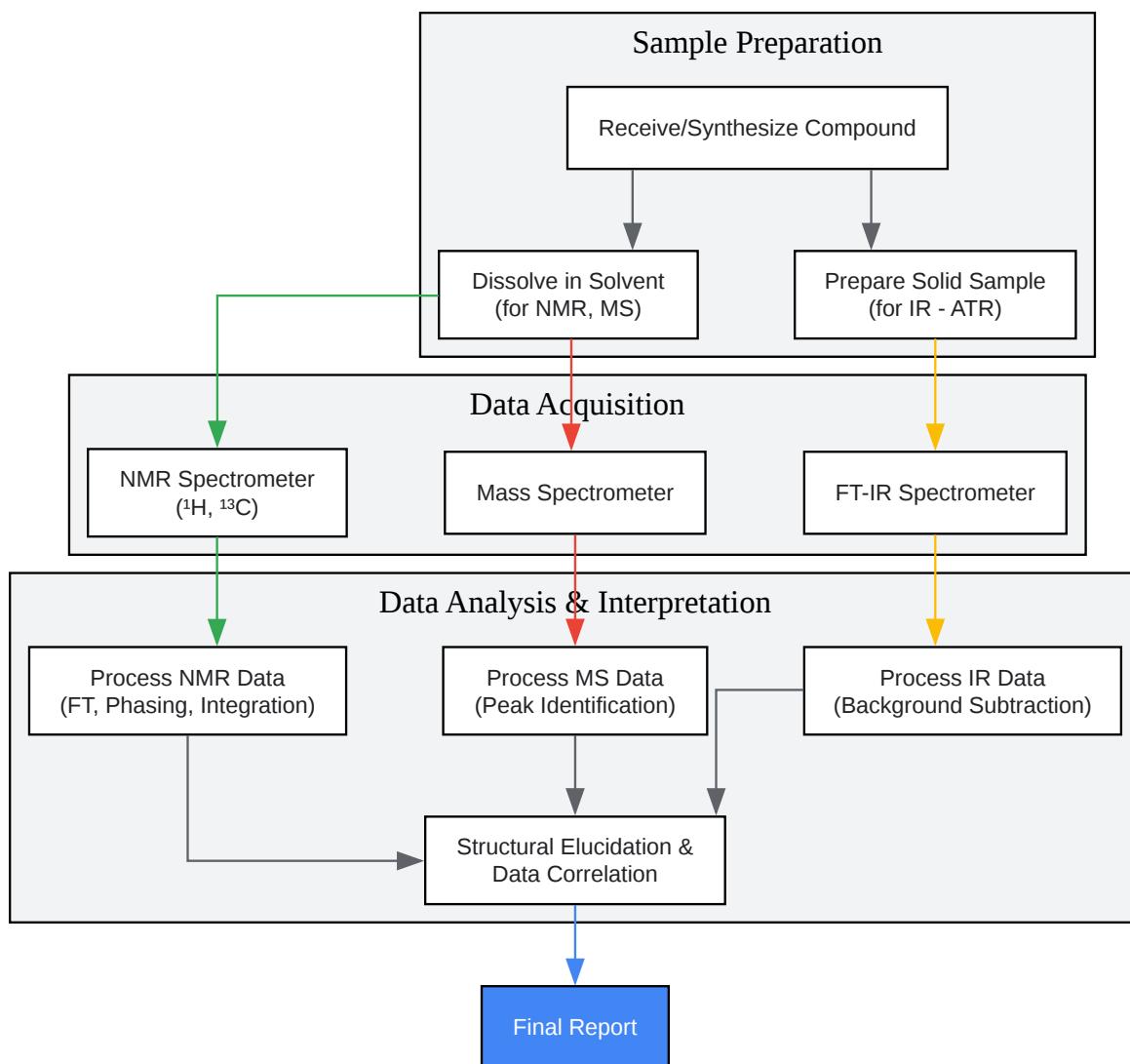
Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data for **Methyl 2-amino-6-methoxynicotinate** are not extensively detailed in the cited literature. Therefore, the following sections describe standard, generalized procedures for obtaining NMR, IR, and MS data for a solid organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The sample is gently agitated to ensure complete dissolution. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.
- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is used for analysis.
- Data Acquisition:
 - ¹H NMR: The spectrometer is tuned to the proton frequency. A standard pulse sequence is used to acquire the free induction decay (FID). Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. The FID is then Fourier transformed, phased, and baseline corrected to obtain the final spectrum.
 - ¹³C NMR: The spectrometer is tuned to the carbon frequency. A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance signal-to-noise. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR. The acquired FID is processed similarly to the ¹H NMR data.

Infrared (IR) Spectroscopy


- Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). A pressure arm is applied to ensure good contact between the sample and the crystal. This is a common and rapid method for acquiring IR spectra of solid samples.
- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.
- Data Acquisition: A background spectrum of the empty ATR crystal is first recorded. Then, the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. The data is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

- **Sample Preparation:** A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration is typically in the range of $\mu\text{g/mL}$ to ng/mL .
- **Instrumentation:** A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI), is used.
- **Data Acquisition:** The sample solution is introduced into the ion source, where the analyte molecules are ionized. The resulting ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion at a specific m/z value. The resulting data is displayed as a mass spectrum, which is a plot of relative intensity versus m/z . For high-resolution mass spectrometry (HRMS), the exact mass of the ions is determined, which can be used to confirm the elemental composition.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound, from sample receipt to final data interpretation.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Methyl 6-(4-methoxyphenyl)nicotinate [smolecule.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Methyl 2-amino-6-methoxynicotinate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b595477#spectroscopic-data-of-methyl-2-amino-6-methoxynicotinate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com